Hypaconitine
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Overview
Description
Hypaconitine is a highly toxic diterpenoid alkaloid found in the roots of Aconitum species, particularly Aconitum carmichaelii . It is known for its potent analgesic and anti-inflammatory properties, but also for its severe cardiotoxicity and neurotoxicity . This compound has been used in traditional Chinese medicine for its therapeutic effects, despite its high toxicity .
Mechanism of Action
Biochemical Analysis
Biochemical Properties
HC interacts with various biomolecules, playing a significant role in biochemical reactions. It is known to inhibit nerve stimulation-evoked contractions in isolated mouse phrenic nerve-diaphragm muscle preparations .
Cellular Effects
HC has been shown to have protective effects on H9c2 cells under oxygen and glucose deprivation (OGD)-induced injury . It reduces the releases of lactate dehydrogenase (LDH), creatine kinase-myocardial band isoenzyme (CK-MB), and aspartate transaminase (AST) from the cultured supernatant of H9c2 cells .
Molecular Mechanism
The molecular mechanism of HC involves the regulation of protein expression associated with the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway . It has been shown to up-regulate the expression of fibroblast growth factor 2 (FGF2) and vascular endothelial growth factor A (VEGFA) proteins, while attenuating endothelial nitric oxide synthase (eNOS) protein expression .
Temporal Effects in Laboratory Settings
It has been observed that HC can significantly improve the pathology and morphology of the nucleus and ultrastructure of H9c2 cells under OGD .
Metabolic Pathways
The metabolic pathways of HC involve the modulation of lipid levels and metabolic pathways . HC treatment has been shown to down-regulate serum isonicotinic acid, phosphatidylcholine, cardiolipin, estrogen glucuronide, and glycocholic acid, and up-regulate serum sphingosine and deoxycholic acid in CHF rats .
Transport and Distribution
HC is transported across MDCK-MDR1 cells, a model for drug transport and distribution . The transport of HC is mediated by key uptake transporters including hOATP1B1, 1B3, hOCT1 and hOAT3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hypaconitine involves multiple steps, starting from simpler diterpenoid precursors. The process typically includes esterification, oxidation, and cyclization reactions under controlled conditions . Specific details on the synthetic routes are often proprietary and vary among different research groups.
Industrial Production Methods: Industrial production of this compound is generally not common due to its high toxicity. Instead, it is usually extracted from the roots of Aconitum species using solvent extraction methods followed by purification processes such as liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Hypaconitine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form more oxidized derivatives.
Reduction: Reduction reactions can convert this compound to less toxic derivatives.
Substitution: Substitution reactions can modify the functional groups on the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with different pharmacological properties .
Scientific Research Applications
Comparison with Similar Compounds
Aconitine: Another highly toxic diterpenoid alkaloid with similar pharmacological properties.
Mesaconitine: Shares similar toxicological and pharmacological profiles with hypaconitine.
Lappaconitine: Known for its antiarrhythmic and analgesic properties.
Uniqueness of this compound: this compound is unique in its specific binding affinity to sodium channels and its potent analgesic effects. Its high toxicity, however, limits its therapeutic use compared to other similar compounds .
Properties
CAS No. |
6900-87-4 |
---|---|
Molecular Formula |
C33H45NO10 |
Molecular Weight |
615.7 g/mol |
IUPAC Name |
[(1S,5R,8R,13S)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C33H45NO10/c1-17(35)44-33-21-19(14-31(38,28(42-6)26(33)36)27(21)43-29(37)18-10-8-7-9-11-18)32-20(40-4)12-13-30(16-39-3)15-34(2)25(32)22(33)23(41-5)24(30)32/h7-11,19-28,36,38H,12-16H2,1-6H3/t19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,30-,31+,32-,33+/m0/s1 |
InChI Key |
FIDOCHXHMJHKRW-XABIWAOFSA-N |
Isomeric SMILES |
CC(=O)O[C@@]12C3C(C[C@@](C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)[C@]56C(CC[C@@]7(C5C(C2C6N(C7)C)OC)COC)OC |
SMILES |
CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CCC7(C5C(C2C6N(C7)C)OC)COC)OC |
Canonical SMILES |
CC(=O)OC12C3C(CC(C3OC(=O)C4=CC=CC=C4)(C(C1O)OC)O)C56C(CCC7(C5C(C2C6N(C7)C)OC)COC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
71402-59-0 (hydrobromide) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Hypaconitine |
Origin of Product |
United States |
Q1: How does hypaconitine exert its effects on cells?
A1: this compound primarily acts by targeting voltage-gated sodium channels (VGSCs) on cell membranes. [, , ] It binds to these channels, preventing them from closing properly, leading to an influx of sodium ions into the cell. [] This disrupts the cell's normal electrical activity, ultimately impacting a variety of cellular processes, especially in excitable cells like neurons and cardiac myocytes.
Q2: What are the downstream consequences of this compound's interaction with VGSCs?
A2: The persistent activation of VGSCs by this compound leads to a cascade of effects, including:
- Increased intracellular calcium: this compound elevates cytosolic calcium levels by promoting calcium influx through store-operated calcium channels and inducing calcium release from the endoplasmic reticulum. [, ]
- Cytotoxicity: The sustained increase in intracellular calcium contributes to cell death, potentially through apoptosis. [, , ]
- Cardiovascular effects: this compound can induce arrhythmias and other cardiovascular disturbances due to its impact on cardiac myocyte function. [, ]
- Neurological effects: By affecting neuronal signaling, this compound can cause both analgesic effects and neurotoxicity, depending on the dose and exposure duration. [, ]
Q3: Can this compound influence cell signaling pathways?
A3: Research suggests that this compound can modulate specific signaling pathways:
- PI3K/Akt/Bcl-2 pathway: In neonatal rat brains, this compound demonstrated a protective effect against ketamine-induced neuronal injury by activating the PI3K/Akt/Bcl-2 pathway, promoting cell survival and inhibiting apoptosis. []
- Histone deacetylase-high mobility group box-1 (HDAC-HMGB1) pathway: this compound has been shown to increase HDAC3 expression, which subsequently reduces HMGB1 release. This modulation of the HDAC-HMGB1 pathway contributes to its anti-apoptotic effect on endothelial cells. []
Q4: How does the combination of this compound with other herbs impact its effects?
A4: Traditional Chinese medicine often combines this compound-containing herbs like Aconitum carmichaelii (Fuzi) with other herbs to reduce toxicity and enhance efficacy. Studies have demonstrated that:
- Liquiritin and Glycyrrhetinic acid: Co-administration of this compound with these compounds from Glycyrrhizae Radix (Gancao) reduced oxidative stress and apoptosis in myocardial cells. []
- Glycyrrhizae Radix: Pre-treatment with Glycyrrhizae Radix enhanced the hepatic metabolism of this compound in rats, potentially explaining the reduced toxicity observed in traditional formulations. []
- Paeoniflorin and Albiflorin: These compounds from Radix Paeoniae Alba increased the efflux of aconitine and this compound from cells by upregulating P-glycoprotein (P-gp) expression, which could impact their absorption and distribution. []
Q5: Does long-time decoction affect the toxicity and composition of Hei-Shun-Pian (Hsp), a processed form of Aconitum carmichaelii?
A5: Research indicates that long-time decoction significantly alters the chemical profile of Hsp:
- Reduction in toxic alkaloids: Decoction times of 120 minutes significantly reduced the concentrations of aconitine, mesaconitine, and this compound, contributing to decreased toxicity. []
- Increase in non-toxic alkaloids: Prolonged decoction increased the levels of benzoylaconitine, benzoylmesaconitine, and benzoylthis compound, which exhibited beneficial effects in osteoarthritis models. []
Q6: How does the route of administration influence the pharmacokinetics of this compound?
A6: Studies comparing oral and intravenous administration of this compound reveal significant differences in its pharmacokinetic parameters, suggesting that absorption and first-pass metabolism play crucial roles in its bioavailability.
Q7: Are there sex-based differences in the pharmacokinetics of this compound?
A7: Research on rats administered Zhenwu Tang, a traditional Chinese medicine containing this compound, revealed significant sex-based differences in the pharmacokinetics of this compound. Specifically, female rats exhibited higher Cmax and AUC0-∞ values compared to male rats, suggesting increased bioavailability in females. []
Q8: How does co-administration with other herbs impact the pharmacokinetics of this compound?
A8: Combining Radix Aconiti Lateralis with other herbs in decoctions can significantly alter the pharmacokinetic profiles of its active alkaloids, including this compound:
- Radix et Rhizoma Glycyrrhizae Praeparata Cum Melle: Co-administration resulted in delayed Tmax and prolonged mean residence time (MRT) compared to Radix Aconiti Lateralis alone. []
- Sini decoction (containing Radix et Rhizoma Glycyrrhizae Praeparata Cum Melle and Rhizoma Zingiberis): While Tmax was delayed, MRT was shorter compared to Radix Aconiti Lateralis alone. []
Q9: What are the main safety concerns associated with this compound?
A9: this compound is a highly toxic compound, and its use is associated with several safety concerns:
- Neurotoxicity: this compound can induce neurological symptoms such as paresthesia, paralysis, and seizures. [, , ]
- Narrow therapeutic index: The therapeutic window between efficacy and toxicity is narrow, increasing the risk of adverse events. [, ]
Q10: How can the toxicity of this compound be mitigated?
A10: Traditional processing methods, such as long-time decoction and combination with other herbs, have been employed to reduce this compound's toxicity. [, , , ]
Q11: What analytical techniques are used to quantify this compound?
A11: Various analytical methods have been developed to accurately quantify this compound in biological samples and herbal preparations, including:
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